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Compound of Interest

Compound Name: Isophorol, (+)-

Cat. No.: B12645837 Get Quote

For researchers, scientists, and professionals in drug development, the precise

characterization of chiral molecules is paramount. This guide provides an objective, data-driven

comparison of the spectroscopic properties of (+)-Isophorol and (-)-Isophorol, two enantiomers

that, while chemically identical in achiral environments, exhibit distinct behaviors under

polarized light.

Enantiomers, non-superimposable mirror images of each other, possess identical physical

properties such as boiling point, melting point, and solubility in achiral solvents. This identity

extends to most standard spectroscopic techniques. As will be detailed, their Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are indistinguishable

under typical conditions. The key to differentiating these stereoisomers lies in their interaction

with chiral entities, most notably circularly polarized light, as revealed by Circular Dichroism

(CD) spectroscopy.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for (+)-

Isophorol and (-)-Isophorol. It is important to note that for NMR, IR, and MS, the data presented

is for isophorol (racemic mixture), as the individual enantiomers will produce identical spectra in

an achiral environment. The differentiation is highlighted in the Circular Dichroism section.

Table 1: ¹H and ¹³C NMR Spectral Data for Isophorol
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Nucleus
Chemical Shift (δ,

ppm)
Multiplicity Assignment

¹H NMR ~5.3 br s =CH

~4.1 m CH-OH

~2.1 m CH₂

~1.7 s =C-CH₃

~1.0, ~0.9 s C(CH₃)₂

¹³C NMR ~136 s C=

~126 d =CH

~67 d CH-OH

~47 t CH₂

~42 s C(CH₃)₂

~32, ~28 q C(CH₃)₂

~23 q =C-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and

experimental conditions.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data for Isophorol
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Spectroscopy Key Peaks/Fragments (m/z) Interpretation

IR (cm⁻¹) ~3350 (broad) O-H stretch (alcohol)

~2950 C-H stretch (alkane)

~1670 C=C stretch (alkene)

~1050 C-O stretch (alcohol)

MS (m/z) 140 [M]⁺ Molecular Ion

125 [M-CH₃]⁺

122 [M-H₂O]⁺

107 [M-CH₃-H₂O]⁺

82

Table 3: Circular Dichroism (CD) Spectral Data for (+)- and (-)-Isophorol

Enantiomer λmax (nm)
Molar Ellipticity [θ]

(deg·cm²·dmol⁻¹)
Sign of Cotton Effect

(+)-Isophorol ~210-230 Positive Positive

(-)-Isophorol ~210-230 Negative Negative

Note: The exact λmax and molar ellipticity values are dependent on solvent and concentration.

The crucial differentiating feature is the opposite sign of the Cotton effect.

Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. The following

are standard protocols for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy in a
Chiral Environment
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To differentiate enantiomers using NMR, a chiral environment must be created. This is typically

achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Protocol using a Chiral Solvating Agent:

Sample Preparation: Prepare a solution of the isophorol enantiomer (or racemic mixture) in a

suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mg/mL.

Addition of CSA: Add a molar equivalent of a chiral solvating agent, such as (R)-(-)- or (S)-

(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a

field strength of 400 MHz or higher.

Data Analysis: The interaction between the enantiomers and the CSA will form transient

diastereomeric complexes, leading to slightly different chemical shifts for corresponding

protons and carbons in the two enantiomers. The enantiomeric excess can be determined by

integrating the separated signals.

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates

(e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer, typically over a range of 4000-400 cm⁻¹.

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify

functional groups.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for volatile compounds like isophorol.

Ionization: Electron Impact (EI) ionization is commonly used, where the sample is

bombarded with high-energy electrons to generate a molecular ion and fragment ions.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight

and fragmentation pattern, which aids in structural elucidation.

Circular Dichroism (CD) Spectroscopy
Sample Preparation: Prepare solutions of the individual enantiomers in a transparent solvent

(e.g., methanol or acetonitrile) at a known concentration (typically in the range of 0.1-1.0

mg/mL). The cuvette path length should be chosen to maintain an absorbance below 1.0.

Data Acquisition: CD spectra are recorded on a spectropolarimeter. The instrument

measures the difference in absorbance between left and right circularly polarized light as a

function of wavelength. A typical range for isophorol would be 190-300 nm.

Data Analysis: The data is typically plotted as molar ellipticity [θ] versus wavelength. The

spectra of the two enantiomers should be mirror images of each other.

Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are

provided.
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Isophorol Enantiomers

Properties

(+)-Isophorol

Identical Physical Properties
(in achiral environment)

Identical NMR, IR, MS Spectra
(in achiral environment)

Opposite CD Spectra

(-)-Isophorol

Prepare solutions of
(+)-Isophorol and (-)-Isophorol

Measure differential absorption of
left and right circularly polarized light

Record spectra from
190-300 nm

Plot Molar Ellipticity vs. Wavelength

Mirror-image spectra
confirming enantiomers

Click to download full resolution via product page
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[https://www.benchchem.com/product/b12645837#spectroscopic-comparison-of-isophorol-
and-isophorol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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